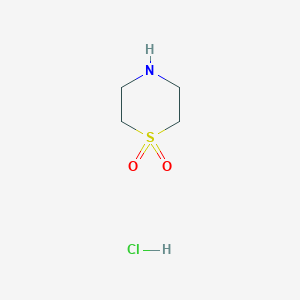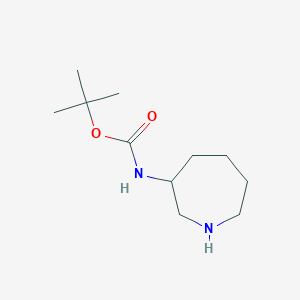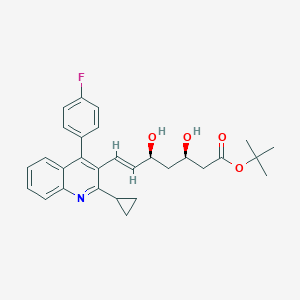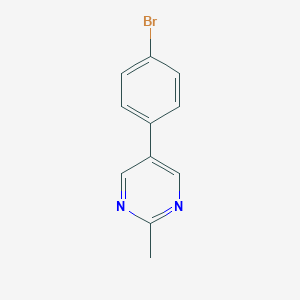
Thiomorpholine 1,1-dioxide hydrochloride
Descripción general
Descripción
Thiomorpholine 1,1-dioxide hydrochloride is a chemical compound that has garnered attention in various fields of chemistry due to its potential applications. The compound is related to thiomorpholine, a heterocyclic compound containing both sulfur and nitrogen atoms within a six-membered ring structure. The 1,1-dioxide form indicates the presence of two oxygen atoms double-bonded to the sulfur atom, which can significantly alter the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of thiomorpholine derivatives, including thiomorpholine 1,1-dioxide, has been explored through various methods. For instance, chiral nonracemic thiomorpholines have been synthesized from limonene or achiral alkenes using alpha-methylbenzylamine to control stereochemistry . Additionally, a high-throughput continuous manufacturing approach has been developed for the synthesis of 4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide, showcasing the ability to produce this compound on a kilogram scale safely and efficiently . Another study describes the synthesis of unsubstituted and alkyl-substituted thiomorpholine 1,1-dioxides from 1,4-thioxane-1,1-dioxide using hydrazine hydrate and hydroxylamine .
Molecular Structure Analysis
The molecular structure of thiomorpholine 1,1-dioxide hydrochloride is characterized by the presence of a thiomorpholine ring with two oxygen atoms double-bonded to the sulfur atom. This structural feature is crucial for the compound's reactivity and its ability to participate in various chemical reactions. The synthesis methods mentioned above are designed to introduce specific substituents at desired positions on the thiomorpholine ring, which can further modify the molecule's properties .
Chemical Reactions Analysis
Thiomorpholine 1,1-dioxide derivatives are versatile intermediates in organic synthesis. They have been used to generate sulfur ylides for asymmetric epoxidation of aldehydes, achieving excellent yields and selectivities . The compound's reactivity has also been demonstrated in its ability to form oligomers under certain conditions, which can be converted to the desired product through aging or heating . Furthermore, thiomorpholine 1,1-dioxide has been shown to undergo various reactions, including condensation with aldehydes and ketones, acylation, and reactions with isocyanates, among others .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiomorpholine 1,1-dioxide hydrochloride are influenced by its molecular structure. The presence of the sulfur dioxide moiety imparts certain polar characteristics to the molecule, which can affect its solubility and reactivity. The compound's stability under different conditions, such as temperature and pH, is also an important aspect of its physical properties. The continuous manufacturing approach developed for 4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide highlights the importance of understanding these properties to ensure safe and efficient production .
Aplicaciones Científicas De Investigación
-
Bioactivity Thiomorpholine and its analogues, including Thiomorpholine 1,1-dioxide, have been found to possess diverse bioactivity profiles . They have been used as bioactives against different molecular targets and have exhibited selective enzyme inhibition against many receptors .
-
Complex Formation Thiomorpholine forms complexes with Cu (II), Pt (II) and Ni (II) salts, and their catalytic activity has been investigated . This suggests potential applications in catalysis or materials science.
-
Food, Drug, Pesticide or Biocidal Product Use Thiomorpholine 1,1-dioxide hydrochloride might be used in food, drug, pesticide, or biocidal products . The specific uses are not detailed in the source.
-
Chemical Synthesis Thiomorpholine 1,1-dioxide hydrochloride can be used in chemical synthesis . It can be used to prepare various chemical compounds, although the specific compounds and the methods of synthesis are not detailed in the sources.
-
Catalysis Thiomorpholine forms complexes with Cu (II), Pt (II) and Ni (II) salts, and their catalytic activity has been investigated . This suggests potential applications in catalysis or materials science.
Safety And Hazards
Thiomorpholine 1,1-dioxide hydrochloride is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas or vapours, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Propiedades
IUPAC Name |
1,4-thiazinane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-5-2-4-8;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMTVKMKHZMFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489121 | |
| Record name | 1lambda~6~,4-Thiazinane-1,1-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholine 1,1-dioxide hydrochloride | |
CAS RN |
59801-62-6 | |
| Record name | 1lambda~6~,4-Thiazinane-1,1-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiomorpholine 1,1-dioxide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)


![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)



![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)




